3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Description
3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H22FN3O2 and its molecular weight is 439.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin signaling and platelet activation .
Mode of Action
The compound acts as an antagonist to the PAR4 receptor . It binds to the receptor, blocking its activation and thereby inhibiting platelet aggregation .
Biochemical Pathways
The inhibition of PAR4 disrupts the thrombin signaling pathway, which is essential for platelet activation and clot formation . This results in a reduction of platelet aggregation, which can be beneficial in conditions where excessive clotting is a concern .
Pharmacokinetics
The compound exhibits good metabolic stability in human liver microsomes, with a half-life (T1/2) of 97.6 minutes . It also displays good oral pharmacokinetic (PK) profiles in mice, with a half-life of 7.32 hours and a bioavailability (F) of 45.11% .
Result of Action
The compound’s action results in effective antiplatelet activity, with low bleeding tendency . This makes it a promising candidate for the treatment of arterial thrombotic diseases .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s metabolic stability can be affected by the presence of certain enzymes in the liver . Additionally, its oral bioavailability can be influenced by factors such as gastric pH and the presence of food in the stomach .
Properties
IUPAC Name |
14-(4-ethylphenyl)-17-[(2-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2/c1-2-17-7-9-18(10-8-17)26-21-16-31(15-19-5-3-4-6-22(19)28)23-14-25-24(32-11-12-33-25)13-20(23)27(21)30-29-26/h3-10,13-14,16H,2,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUQRLMQTQXHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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